molecular formula C12H5Br2ClO2 B14325746 2,3-Dibromo-1-chlorooxanthrene CAS No. 131167-10-7

2,3-Dibromo-1-chlorooxanthrene

Cat. No.: B14325746
CAS No.: 131167-10-7
M. Wt: 376.43 g/mol
InChI Key: TZDXEWYEVRTUMD-UHFFFAOYSA-N
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Description

Contextualization within Oxanthrene Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic compounds composed of multiple fused aromatic rings. wikipedia.org These compounds are naturally present in fossil fuels like coal and crude oil and are also formed during the incomplete combustion of organic materials such as wood, gas, and tobacco. epa.govtalema.com PAHs are typically uncharged, non-polar, and planar molecules, with many appearing as colorless or white solids. wikipedia.orgresearchgate.net Their structure, which consists of at least two condensed aromatic rings, is a key determinant of their chemical and physical properties. talema.com The simplest PAH is naphthalene, with more complex structures including anthracene (B1667546) and phenanthrene (B1679779). wikipedia.orgtalema.com

Xanthene and its derivatives represent a special class of oxygen-containing tricyclic compounds. ijarsct.co.in The core xanthene structure is related to xanthones and is characterized by a central oxygen-containing heterocycle fused to two aromatic rings. ijarsct.co.innih.gov While rare in nature, some xanthene derivatives have been isolated from plant families such as Compositae and Fabaceae. ijarsct.co.in The synthesis of xanthene derivatives is often achieved through the cyclization of appropriate building blocks or the modification of related compounds like xanthones. ijarsct.co.in These compounds are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities, which can be influenced by the presence of different substituents. ijarsct.co.innih.gov

Halogenated oxanthrenes are oxanthrene derivatives where one or more hydrogen atoms have been replaced by halogen atoms such as chlorine or bromine. This halogenation significantly alters the physical, chemical, and biological properties of the parent compound. ontosight.ai The introduction of halogens can influence the compound's reactivity, solubility, stability, and molecular weight. ontosight.ai

In advanced chemical research, halogenated oxanthrenes are explored for a variety of potential applications. Their unique optical and electrical properties make them candidates for use in materials science, particularly in the development of new materials for optoelectronics, such as organic light-emitting diodes (OLEDs). ontosight.aiontosight.ai Additionally, the biological activity of some halogenated oxanthrenes suggests their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The study of these compounds contributes to a broader understanding of structure-activity relationships in medicinal chemistry. nih.gov

Rationale for Focused Academic Inquiry into 2,3-Dibromo-1-chlorooxanthrene

Scientific data specifically on this compound is limited in publicly available literature. Therefore, the following sections are based on established principles of organic chemistry and extrapolation from related halogenated aromatic compounds.

The synthesis of polyhalogenated aromatic compounds, including a theoretical molecule like this compound, presents a significant challenge in achieving specific regioselectivity. The synthesis would likely involve multi-step halogenation of an oxanthrene precursor. ontosight.aiontosight.ai The precise control of the substitution pattern to place a chlorine atom at the 1-position and bromine atoms at the 2- and 3-positions would require carefully chosen reagents and reaction conditions.

The reactivity of this compound is expected to be influenced by the electronic effects of the halogen substituents. Halogens are deactivating groups in electrophilic aromatic substitution, yet they direct incoming electrophiles to the ortho and para positions. docbrown.info The interplay of the chloro and dibromo substituents would create a unique electronic environment on the oxanthrene core, potentially leading to novel reactivity patterns in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The bromine atoms, being more labile than chlorine in some reactions, could offer sites for selective chemical modification. nih.gov

The introduction of one chlorine and two bromine atoms onto the oxanthrene framework at the 1, 2, and 3 positions would induce significant steric and electronic perturbations. The steric strain from the adjacent bulky halogen atoms could lead to a twisted or non-planar molecular structure. digitellinc.com This deviation from planarity can, in turn, affect the molecule's electronic properties, including its HOMO-LUMO gap and absorption spectrum. researchgate.net

The combination of chlorine and bromine, with their different electronegativities and sizes, would create a unique dipole moment and electrostatic potential surface for the molecule. Research on other halogenated PAHs has shown that halogenation can alter the electronic properties and reactivity of the aromatic system. researchgate.net The specific substitution pattern of this compound could result in interesting photophysical properties, making it a candidate for investigation in materials science. digitellinc.com

The study of this compound, even if theoretical at this stage, is relevant to the broader field of halogenated organic compounds (HOCs). HOCs are a diverse group of chemicals with widespread industrial applications, but also with environmental and health concerns due to their persistence and potential for bioaccumulation. nih.govnih.gov Research into the synthesis, reactivity, and properties of novel HOCs like this compound can contribute to a better understanding of their behavior.

Furthermore, the development of synthetic methods for precisely substituted polyhalogenated aromatics is a continuing goal in organic chemistry. nih.govresearchgate.net The challenges and potential discoveries in synthesizing and characterizing a molecule like this compound would add to the collective knowledge base and could lead to the development of new synthetic methodologies. The unique electronic and structural features of such a compound could also inspire the design of new functional molecules for applications in areas like medicinal chemistry and materials science. bohrium.comresearchgate.net

Compound Data Tables

Table 1: Properties of Oxanthrene (Parent Compound)

Property Value
Molecular Formula C₁₂H₈O₂
Molecular Weight 184.191 g/mol
Melting Point 120 °C
Boiling Point 278.5±10.0 °C at 760 mmHg
Density 1.2±0.1 g/cm³

Source: chemsrc.com

Table 2: Properties of Substituent Atoms

Element Symbol Atomic Number Atomic Mass (amu) Electronegativity (Pauling Scale) Van der Waals Radius (Å)
Chlorine Cl 17 35.45 3.16 1.75
Bromine Br 35 79.904 2.96 1.85

General chemical data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131167-10-7

Molecular Formula

C12H5Br2ClO2

Molecular Weight

376.43 g/mol

IUPAC Name

2,3-dibromo-1-chlorodibenzo-p-dioxin

InChI

InChI=1S/C12H5Br2ClO2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H

InChI Key

TZDXEWYEVRTUMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Cl)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,3 Dibromo 1 Chlorooxanthrene

Precursor Synthesis and Functionalization Strategies

The creation of 2,3-Dibromo-1-chlorooxanthrene fundamentally relies on the initial construction of the oxanthrene tricycle, followed by the controlled placement of the halogen substituents.

Approaches to the Oxanthrene Core Structure

The oxanthrene skeleton, chemically known as dibenzo[b,e] wikipedia.orginchem.orgdioxin, is a key structural motif. ciac.jl.cn The most prevalent and historically significant method for its synthesis is the Ullmann condensation. epa.govcore.ac.uk This reaction typically involves the copper-catalyzed coupling of two molecules of a catechol or a 2-halophenol. researchgate.netbionity.com Variations of this method can employ different starting materials and catalysts to achieve the desired dibenzo-p-dioxin (B167043) core. researchgate.net For instance, the thermal condensation of the potassium salt of o-halophenols in the presence of a copper catalyst is a documented route. researchgate.net

The synthesis can start from catechols (1,2-dihydroxybenzene) or their derivatives. bionity.comwikipedia.org The reaction of catechols with various reagents can lead to the formation of the central dioxin ring. nih.gov The choice of precursors is critical as the substituents on the initial benzene (B151609) rings can direct the subsequent halogenation steps.

Table 1: Selected Methods for the Synthesis of the Oxanthrene (Dibenzo-p-dioxin) Core

Starting Material(s) Catalyst/Reagent(s) Reaction Type Product Reference(s)
Potassium 2-bromo-4-chlorophenate Copper catalyst Catalytic Condensation 2,7-Dichlorodibenzo-p-dioxin researchgate.net
Potassium 2,4,5-trichlorophenate Copper catalyst Catalytic Condensation 2,3,7,8-Tetrachlorodibenzo-p-dioxin researchgate.net
o-Chlorophenol Potash Fusion Dibenzo-p-dioxin bionity.com
Catechol and derivatives Various, e.g., Iron/Copper catalysts, NaIO₄ Coupling/Condensation Substituted Benzoxazoles/Dioxins nih.gov

Introduction of Halogen Functionalities via Electrophilic or Nucleophilic Substitution

Dibenzo-p-dioxin and its derivatives are aromatic compounds and thus undergo electrophilic aromatic substitution reactions. thieme-connect.de The two benzene rings are generally electron-rich, making them susceptible to attack by electrophiles. thieme-connect.de Halogenation of the oxanthrene core is a common example of such a reaction. inchem.orgthieme-connect.de The introduction of bromine and chlorine atoms onto the aromatic rings is typically achieved through electrophilic substitution, where a positive halogen species (or a polarized halogen molecule) attacks the electron-rich aromatic system. researchgate.netyoutube.com

The mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org The reactivity and regioselectivity of the halogenation are influenced by the existing substituents on the aromatic rings and the reaction conditions.

While electrophilic substitution is the dominant pathway, nucleophilic aromatic substitution can occur under specific conditions, particularly with highly halogenated or electron-deficient aromatic rings. core.ac.uk However, for the synthesis of this compound from an unsubstituted or less substituted oxanthrene precursor, electrophilic substitution is the more synthetically viable route.

Targeted Halogenation Techniques for Bromine and Chlorine Incorporation

Achieving the specific 1-chloro-2,3-dibromo substitution pattern on the oxanthrene ring requires highly controlled and regioselective halogenation methods.

Regioselective Bromination Procedures

Several reagents are available for the bromination of aromatic compounds, each offering different levels of reactivity and selectivity. For an activated system like oxanthrene, milder brominating agents are often preferred to avoid over-bromination and to control the position of substitution.

N -bromosuccinimide (NBS): NBS is a versatile and convenient source of bromine for both radical and electrophilic brominations. organic-chemistry.org For the electrophilic bromination of activated aromatic rings like methoxybenzenes, NBS can be highly effective and regioselective, often favoring the position para to the activating group. mdma.ch The reaction can be carried out under mild conditions, for instance in acetonitrile, which can enhance the rate of the ionic process over radical pathways. mdma.ch The use of catalysts like silica (B1680970) gel or acids can also influence the outcome. ciac.jl.cn

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another stable, crystalline solid that serves as a source of electrophilic bromine. wikipedia.org It is considered a convenient and less hazardous alternative to liquid bromine. organic-chemistry.org DBDMH has been successfully used for the ortho-monobromination of phenols and for the bromination of other electron-rich aromatic compounds. okayama-u.ac.jp Its reactivity can be modulated by the choice of solvent and the presence of catalysts. mdpi.comnih.gov

Molecular Bromine Alternatives: While molecular bromine (Br₂) can be used, its high reactivity can lead to a lack of selectivity and the formation of polybrominated products, especially with activated substrates. youtube.com Alternatives that generate a less reactive brominating species in situ are often preferred for controlled monobromination.

Table 2: Comparison of Common Brominating Agents for Aromatic Compounds

Brominating Agent Abbreviation Form Key Features Reference(s)
N-Bromosuccinimide NBS Solid Mild, selective for activated rings, can be used for both radical and electrophilic reactions. organic-chemistry.orgmdma.chacs.org
1,3-Dibromo-5,5-dimethylhydantoin DBDMH Solid Stable, convenient source of electrophilic bromine, good for ortho-bromination of phenols. wikipedia.orgorganic-chemistry.orgokayama-u.ac.jpnih.gov

Site-Specific Chlorination Methods

The introduction of a single chlorine atom at the C-1 position of the oxanthrene nucleus necessitates a highly regioselective chlorination method. The directing effects of the ether oxygens in the oxanthrene ring would typically favor substitution at the 2, 3, 7, and 8 positions. Therefore, achieving chlorination at the 1-position likely requires a pre-functionalized substrate or a directed metalation approach followed by quenching with a chlorine source.

However, direct chlorination with controlled regioselectivity on activated aromatic systems has been an area of significant research. The use of specific catalyst systems can override the inherent directing effects of the substrate. For example, (salen)manganese(III) complexes have been used to achieve high para-selectivity in the chlorination of alkyl phenyl ethers with sodium chlorite. cdnsciencepub.comrsc.org Zeolite catalysts have also been shown to influence the regioselectivity of chlorination reactions. psu.edu For a substrate like oxanthrene, achieving chlorination at the less-activated C-1 position would be challenging and would likely depend on the development of a specific catalytic system or a multi-step synthetic sequence.

Sequential versus Simultaneous Halogenation Approaches

Given the specific and unsymmetrical substitution pattern of this compound, a simultaneous halogenation approach, where all three halogens are introduced in a single step, is synthetically unfeasible. Such an approach would inevitably lead to a complex mixture of isomers that would be difficult to separate.

A sequential halogenation strategy is the only logical pathway to achieve the desired product. This would involve a multi-step synthesis where the halogen atoms are introduced one after another, with purification of the intermediate at each stage. A plausible, albeit hypothetical, synthetic route could be envisioned as follows:

Synthesis of a 1-chlorooxanthrene precursor: This would be the most challenging step. It might involve the synthesis of an oxanthrene derivative with a directing group at a specific position that facilitates chlorination at C-1, followed by the removal of the directing group. Alternatively, a directed ortho-metalation of dibenzo-p-dioxin could potentially lead to a 1-lithio species, which could then be quenched with an electrophilic chlorine source. thieme-connect.de

Regioselective Bromination: Once 1-chlorooxanthrene is obtained, the next step would be the introduction of the two bromine atoms at the 2 and 3 positions. The chlorine atom at C-1 would act as a deactivating, ortho-, para-director. However, the strong activating effect of the ether linkages of the oxanthrene ring would likely dominate, directing the incoming bromine electrophiles to the still activated 2 and 3 positions. A controlled bromination using a mild reagent like NBS or DBDMH would be employed to install the two bromine atoms, likely in a stepwise manner, to yield 3-bromo-1-chlorooxanthrene and then this compound. Careful control of stoichiometry and reaction conditions would be crucial to prevent further bromination at other positions.

Advanced Synthetic Protocols and Catalysis

The construction of a polysubstituted heterocyclic system such as this compound necessitates sophisticated synthetic approaches to control regioselectivity and achieve the desired halogenation pattern.

Metal-Catalyzed Halogenation Reactions

Transition metal catalysis offers powerful tools for the selective introduction of halogen atoms onto aromatic cores, often under milder conditions than traditional methods. nih.gov For a target like this compound, a sequential or one-pot strategy employing different metal catalysts could be envisioned.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and are applicable to the halogenation of complex aromatic systems. nih.gov For instance, the synthesis of substituted anthracenes, another class of polycyclic aromatic hydrocarbons, has been achieved using palladium(II) catalysts to direct C-H activation and subsequent functionalization. frontiersin.org A plausible approach for the target molecule could involve the use of a pre-functionalized xanthone (B1684191) precursor, where a palladium catalyst facilitates the introduction of bromo or chloro substituents. The choice of ligands, such as phosphines or N-heterocyclic carbenes, would be crucial in tuning the catalyst's activity and selectivity. frontiersin.org

Iridium-catalyzed C-H borylation represents another advanced technique that could be a key step in a modular synthesis. nih.gov This method allows for the regioselective installation of a boryl group, which can then be converted to a bromide or chloride through subsequent halogenation. This two-step process often provides access to isomers that are difficult to obtain through direct electrophilic halogenation. nih.gov For the synthesis of this compound, a suitably substituted xanthone could be selectively borylated at the desired positions, followed by a palladium-catalyzed conversion of the boryl esters to the corresponding bromides.

Other transition metals like zinc, indium, cobalt, gold, rhodium, and ruthenium have also been employed in the synthesis of polycyclic aromatic scaffolds, offering alternative catalytic cycles and potentially different selectivities. frontiersin.org For example, zinc bromide has been used as a catalyst for the one-pot regioselective annulation to form anthracenes. frontiersin.org

Table 1: Potential Metal Catalysts for Halogenation of Xanthone Precursors

Catalyst System Potential Application in Synthesis Relevant Findings
Palladium(II) with custom ligands Direct C-H chlorination or bromination Enables selective functionalization of sp3 C-H bonds in related systems. frontiersin.org
Iridium(I) complex with bipyridine ligands Regioselective C-H borylation for subsequent halogenation Offers different regioselectivity compared to electrophilic substitution. nih.gov
Platinum(II) chloride Cycloisomerization to form polycyclic aromatic systems Effective for the cyclization of o-ethynylbiaryl systems to form phenanthrene (B1679779) analogues. nih.gov

Stereoselective and Diastereoselective Synthesis Considerations

While the core of this compound is aromatic and planar, the potential for stereoisomerism could arise from the introduction of substituents or if the xanthone core were to be part of a larger, non-planar chiral structure. In such hypothetical scenarios, stereoselective synthesis would become critical.

For related heterocyclic systems, diastereoselective reactions have been developed. For instance, manganese(III)-catalyzed aminoperoxidation of unactivated alkenes has been used to create isoxazolidine (B1194047) rings with high diastereoselectivity. rsc.org This highlights the potential to control stereochemistry in the formation of heterocyclic rings.

In the context of polycyclic systems, the synthesis of chiral nanohoops incorporating dibenzopentalenes has been achieved through stereoselective methods. nih.gov This involved the racemic resolution of a diketone precursor, followed by a series of reactions that preserved the stereochemistry to yield enantiomerically pure products. nih.gov If a chiral precursor were used in the synthesis of a complex molecule containing the this compound moiety, such principles of stereocontrol would be paramount.

The development of chiral ligands for metal catalysts is a common strategy to induce enantioselectivity. epfl.ch For a metal-catalyzed halogenation step, the use of a chiral ligand could, in principle, differentiate between enantiotopic positions or faces of a prochiral substrate, although this is less common for simple aromatic halogenation.

Microwave-Assisted and Green Chemistry Approaches in Halogenated Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods and energy-efficient technologies like microwave irradiation. rsc.orgresearchgate.nettaylorfrancis.com These approaches are highly relevant to the synthesis of halogenated compounds, which traditionally can involve hazardous reagents and solvents.

Green Halogenation Reagents and Solvents: A key principle of green chemistry is the replacement of hazardous reagents with safer alternatives. rsc.orgjalsnet.com For bromination, traditional methods might use elemental bromine, which is highly toxic and corrosive. Greener alternatives include the use of N-bromosuccinimide (NBS) or systems like hydrobromic acid (HBr) with an oxidant such as hydrogen peroxide (H₂O₂). researchgate.net The HBr/H₂O₂ system is particularly attractive as it produces water as the main byproduct. rsc.org These reactions can often be performed in greener solvents like water, ethanol (B145695), or even under solvent-free conditions, yielding high regioselectivity for various aromatic substrates. researchgate.net For chlorination, systems like NaClO₃/HCl in an aqueous medium have been developed as an efficient, organic solvent-free method. jalsnet.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. beilstein-journals.orgmdpi.comrsc.org The synthesis of a wide variety of N-heterocycles has been significantly improved using microwave irradiation. rsc.org For the synthesis of a halogenated xanthone precursor, a microwave-assisted approach could be applied to steps such as cyclization or halogenation. For example, microwave-assisted multicomponent reactions are frequently used to build complex heterocyclic scaffolds efficiently. beilstein-journals.orgnih.gov A metal-free, microwave-assisted halogenation using NBS has been reported for the aromatization of dihydroquinazolinones, showcasing its utility in heterocyclic chemistry. beilstein-journals.orgnih.gov

Table 2: Comparison of Conventional vs. Green/Microwave Halogenation Approaches

Approach Reagents & Conditions Advantages Disadvantages
Conventional Elemental Br₂ or Cl₂ in chlorinated solvents Well-established Toxic reagents, hazardous solvents, often harsh conditions
Green Chemistry HBr/H₂O₂ or NaCl/H₂O₂ in water or ethanol rsc.orgresearchgate.net Safer reagents, benign solvents, reduced waste May require activated substrates or catalysts cdnsciencepub.com

| Microwave-Assisted | Various, often under solvent-free or reduced solvent conditions | Rapid reaction times, increased yields, high efficiency mdpi.com | Requires specialized equipment, scalability can be a challenge |

Purification and Isolation Techniques for Halogenated Polycyclic Compounds

The purification of the final product, this compound, and its synthetic intermediates is a critical step to ensure high purity. Halogenated polycyclic aromatic hydrocarbons (HPAHs) often exhibit properties such as low solubility in polar solvents and a tendency to be crystalline, which can be exploited in their purification.

A common initial purification step for non-polar organic compounds is extraction, followed by washing to remove inorganic impurities. For HPAHs, solid-phase extraction (SPE) is a widely used and effective technique. nih.gov Cartridges packed with materials like C18-bonded silica are effective for trapping these compounds from a solution, after which they can be eluted with a suitable organic solvent like dichloromethane. nih.gov

Chromatographic techniques are indispensable for the separation of complex mixtures of HPAHs and their isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like HPAHs. mdpi.com It can be used to assess the purity of the synthesized compound and to identify any byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile preparative technique for isolating multigram quantities of specific isomers from a reaction mixture. researchgate.netresearchgate.net For closely related isomers of HPAHs, specialized columns and solvent systems are often required to achieve baseline separation.

Crystallization is another powerful purification method, particularly for solid compounds. If the synthesized this compound is a crystalline solid, recrystallization from an appropriate solvent system can be a highly effective final purification step to obtain material of very high purity.

The isolation of specific rotational isomers (atropisomers) or diastereomers, should they exist, presents a significant challenge. nih.gov This often requires specialized chiral chromatography or classical resolution techniques involving the formation of diastereomeric derivatives.

Table 3: Purification Techniques for Halogenated Polycyclic Aromatics

Technique Principle Application
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phase Initial cleanup and concentration of the target compound from crude reaction mixtures. nih.gov
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase Purity assessment and separation of volatile isomers. mdpi.com
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase Preparative isolation of the target compound and separation of isomers. researchgate.netresearchgate.net

| Crystallization | Difference in solubility of the compound and impurities at different temperatures | Final purification of solid products to achieve high purity. |

Reactivity Profiles and Mechanistic Pathways of 2,3 Dibromo 1 Chlorooxanthrene

Investigation of Halogen Displacement Reactions

Halogen displacement reactions are a cornerstone of functionalizing aromatic systems. For 2,3-Dibromo-1-chlorooxanthrene, the differing reactivity of bromine and chlorine atoms, coupled with the electronic influence of the dioxin-like core, allows for selective substitution through various pathways.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on polyhalogenated aromatic compounds is a well-documented process. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. pressbooks.pub The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. pressbooks.pub

In this compound, the reactivity of the halogens towards nucleophilic attack is expected to follow the general trend of I > Br > Cl > F for the leaving group ability in many SNAr reactions, although this can be influenced by the specific reaction conditions and the nature of the nucleophile. The carbon-halogen bond strength (C-Cl > C-Br) plays a significant role. thieme-connect.com The ether linkages in the oxanthrene structure are ortho, para-directing, which can influence the regioselectivity of the substitution.

Given the higher reactivity of the C-Br bond compared to the C-Cl bond, it is anticipated that nucleophilic attack will preferentially occur at the bromine-substituted positions (C-2 and C-3). Strong nucleophiles such as alkoxides, thiolates, and amines are expected to displace the bromide ions under relatively mild conditions. The displacement of the chloride at the C-1 position would likely require more forcing conditions.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileReagentSolventTemperature (°C)Expected Major Product
MethoxideSodium MethoxideMethanol80-1202,3-Dimethoxy-1-chlorooxanthrene
ThiophenoxideSodium ThiophenoxideDMF100-1502,3-Bis(phenylthio)-1-chlorooxanthrene
PiperidinePiperidineNMP150-1802,3-Dipiperidinyl-1-chlorooxanthrene

This table presents hypothetical data based on typical SNAr reactions of related polyhalogenated aromatic ethers.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions provide a versatile and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the further functionalization of this compound.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which typically employs a palladium catalyst and a base, is a widely used method for forming C-C bonds between an organoboron compound and an organic halide. organic-chemistry.orgmdpi.com Due to the higher reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed couplings, selective reaction at the C-2 and C-3 positions is highly probable. nih.gov This allows for the sequential introduction of different aryl or alkyl groups.

Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, is particularly effective for forming C-O, C-N, and C-S bonds. magtech.com.cn While classic Ullmann conditions often require high temperatures, modern ligand-accelerated protocols have made this transformation more accessible under milder conditions. Similar to the Suzuki coupling, the greater reactivity of the C-Br bonds would likely lead to selective coupling at the C-2 and C-3 positions.

Table 2: Predicted Metal-Catalyzed Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalystBaseSolventTemperature (°C)Expected Major Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water90-1102,3-Diphenyl-1-chlorooxanthrene
Suzuki-MiyauraMethylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane80-1002,3-Dimethyl-1-chlorooxanthrene
UllmannPhenol (B47542)CuI / L-prolineK₂CO₃DMSO120-1402,3-Diphenoxy-1-chlorooxanthrene

This table presents hypothetical data based on typical cross-coupling reactions of related polyhalogenated aromatic compounds. researchgate.net

Oxidation and Reduction Reactions

The redox chemistry of this compound is centered on the electron-rich dioxin-like core and the potential for dehalogenation of the aromatic rings.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of halogenated aromatic compounds have been studied to understand their environmental fate and potential for degradation. The redox potentials of these compounds are influenced by the number and type of halogen substituents. Generally, the ease of reduction increases with the number of halogen atoms. The first reduction potential of this compound is expected to be in a range similar to that of other polychlorinated and polybrominated dibenzo-p-dioxins. uantwerpen.benih.gov

Cyclic voltammetry studies on related compounds would suggest that this compound undergoes irreversible reduction at a highly negative potential, corresponding to the cleavage of the carbon-halogen bonds. The C-Br bonds are expected to be reduced at a less negative potential than the C-Cl bond. xmu.edu.cn

Table 3: Predicted Redox Potentials for this compound

ProcessPotential (V vs. SCE)Method
First Reduction (C-Br)-1.8 to -2.2Cyclic Voltammetry
Second Reduction (C-Cl)-2.1 to -2.5Cyclic Voltammetry
Oxidation> +1.5Cyclic Voltammetry

This table presents estimated data based on literature values for similar polyhalogenated aromatic ethers. uantwerpen.beresearchgate.net

Selective Dehalogenation Strategies

Selective dehalogenation is a valuable synthetic strategy for modifying polyhalogenated aromatic compounds. The difference in reactivity between bromine and chlorine allows for the development of selective methods.

Catalytic Hydrogenation: Catalytic hydrogenation using a palladium catalyst is a common method for reductive dehalogenation. Aryl bromides are generally more readily reduced than aryl chlorides under these conditions. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org By carefully controlling the reaction conditions (catalyst loading, hydrogen pressure, and reaction time), it should be possible to selectively remove the bromine atoms at the C-2 and C-3 positions while leaving the chlorine atom at C-1 intact.

Photochemical Dehalogenation: Photochemical methods, often carried out in the presence of a hydrogen donor solvent, can also effect dehalogenation. oup.comtaylorfrancis.com The relative rates of dehalogenation can be influenced by the position and nature of the halogen, potentially offering another avenue for selective transformation.

Table 4: Predicted Selective Dehalogenation of this compound

MethodReagentsSolventConditionsExpected Major Product
Catalytic HydrogenationH₂ (1 atm), 10% Pd/CEthanol (B145695)Room Temperature, 4-8 h1-Chlorooxanthrene
Photochemical DehalogenationUV irradiation (254 nm), IsopropanolIsopropanolRoom Temperature, 12-24 h1-Chloro-2-bromooxanthrene & 1-Chlorooxanthrene

This table presents hypothetical data based on established dehalogenation methods for mixed halogenated aromatic compounds. organic-chemistry.orgoup.com

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of reactions in organic chemistry. wikipedia.org While the aromatic nature of the oxanthrene core makes it generally unreactive in many pericyclic reactions under thermal conditions, certain cycloadditions could potentially occur, particularly under photochemical conditions or with highly reactive dienophiles.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org It is conceivable that under specific conditions, a portion of the oxanthrene system could act as a diene. However, this would require overcoming the significant aromatic stabilization energy of the system. More likely are cycloadditions involving the less aromatic, electron-rich portions of the molecule, should they be generated through prior functionalization. For instance, if a diene moiety were introduced onto the oxanthrene scaffold via a cross-coupling reaction, it could then participate in a subsequent Diels-Alder reaction. nih.govthieme-connect.de

Given the lack of specific literature on pericyclic reactions of this compound, any discussion remains speculative. The high stability of the aromatic system suggests that harsh conditions would be required to induce such transformations, likely leading to a mixture of products or decomposition. acs.orgillinoisstate.edu

Diels-Alder Reactions Involving this compound as a Dienophile or Diene

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. tandfonline.commdpi.com It typically involves a conjugated diene and a dienophile. mdpi.com For this compound to participate in a Diels-Alder reaction, it could theoretically act as either the diene or the dienophile, depending on the reaction partner.

However, the aromatic nature of the benzene (B151609) rings within the oxanthrene structure makes them generally poor dienes for standard Diels-Alder reactions, as this would require the disruption of aromaticity. While some polycyclic aromatic hydrocarbons can undergo Diels-Alder reactions under specific conditions, there is no available data to suggest this is a common reaction pathway for oxanthrene derivatives.

Conversely, if a portion of the molecule could be rendered into a dienophile, for instance, through partial reduction or the presence of an exocyclic double bond (which is not present in the parent structure), it might participate in cycloaddition reactions. The electron-withdrawing halogen substituents could potentially activate a double bond, making it more dienophilic.

Data on Diels-Alder reactions involving this compound is not available in the scientific literature. Therefore, a data table of research findings cannot be provided.

Mechanistic Studies of Aromatic Ring Transformations

Aromatic ring transformations of halogenated dibenzodioxins and related compounds are primarily studied in the context of their environmental fate and degradation. These transformations can include reductive dehalogenation, oxidative degradation, and photolytic decomposition.

The carbon-halogen bonds in this compound would be susceptible to cleavage under various conditions. Reductive dehalogenation, for instance, can occur in the presence of reducing agents or certain microbial systems, leading to the sequential removal of bromine and chlorine atoms. The relative ease of removal would depend on the carbon-halogen bond strength (C-Br bonds are generally weaker than C-Cl bonds).

Oxidative transformations, often mediated by hydroxyl radicals or other oxidizing species, could lead to the opening of the aromatic rings and eventual mineralization. tandfonline.com The positions of the halogen substituents would direct the initial sites of oxidative attack.

Specific mechanistic studies detailing the aromatic ring transformations of this compound have not been published. Consequently, a data table of detailed research findings on this topic cannot be generated.

Acid-Base Chemistry and Tautomerism Studies

The acid-base properties of this compound are expected to be very weak. The ether oxygens possess lone pairs of electrons and could theoretically act as Lewis bases, protonating in the presence of a very strong acid. However, the electron-withdrawing effects of the aromatic rings and the halogen substituents would significantly decrease the basicity of these oxygens. The compound is not expected to exhibit any significant Brønsted-Lowry acidity or basicity. britannica.com

Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton. For this compound, significant tautomeric forms are not expected. The aromatic system is stable, and there are no labile protons that can readily move to create a stable tautomer.

No studies on the acid-base chemistry or tautomerism of this compound have been found in the scientific literature. Therefore, no data tables can be presented.

Reaction Kinetics and Thermodynamic Analysis of Transformation Pathways

To understand the favorability and rates of potential reactions involving this compound, kinetic and thermodynamic data would be essential. This would include activation energies, rate constants, and changes in enthalpy and entropy for reactions such as dehalogenation or ring opening.

Such data is typically obtained through experimental measurements (e.g., spectroscopy, calorimetry) or computational chemistry studies. These analyses would provide insight into the stability of the molecule and the potential energy surfaces of its reactions.

A search of the scientific literature did not yield any kinetic or thermodynamic data for the transformation pathways of this compound. As a result, a data table with these parameters cannot be compiled.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dibromo 1 Chlorooxanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Connectivity

NMR spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule. For a complex structure like 2,3-Dibromo-1-chlorooxanthrene, a combination of one-dimensional and two-dimensional NMR experiments is necessary for a complete and unambiguous assignment of all proton and carbon signals. researchgate.netemerypharma.com

¹H NMR and ¹³C NMR Chemical Shift Analysis

The structure of this compound, featuring a heavily substituted aromatic ring and an unsubstituted one, leads to distinct signals in both ¹H and ¹³C NMR spectra. Due to the lack of symmetry, each of the five protons and twelve carbons in the core oxanthrene structure is expected to be chemically unique, resulting in five distinct signals in the ¹H NMR spectrum and twelve in the ¹³C NMR spectrum.

¹H NMR Spectroscopy: The proton spectrum would be characterized by signals in the aromatic region. The four protons on the unsubstituted ring would likely appear as a complex multiplet system, influenced by mutual spin-spin coupling. The single proton on the substituted ring (at position 4) would be expected to appear as a singlet, or a very finely split multiplet if long-range coupling is resolved. The electron-withdrawing effects of the adjacent ether oxygen and the halogens would shift this proton's signal downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. youtube.com The signals for the carbon atoms directly bonded to the electronegative halogens (C1, C2, C3) and the ether oxygen atoms would be located at lower field (higher ppm values) compared to the other aromatic carbons. Carbons bearing a proton can be distinguished from quaternary carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). uvic.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values based on general principles; actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~120-130
2-~115-125
3-~118-128
4~7.5-7.8~125-135
Unsubstituted Ring H's~7.0-7.4 (complex multiplets)-
Unsubstituted Ring C's-~115-130
Bridgehead C's (next to O)-~145-155

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Complete Assignment

To resolve ambiguities and confirm the connectivity, a suite of 2D NMR experiments is indispensable. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.org It would be crucial for establishing the connectivity between the adjacent protons on the unsubstituted ring. The absence of COSY cross-peaks for the proton at position 4 would confirm it is isolated from other protons. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comyoutube.com This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for assigning quaternary (non-protonated) carbons by detecting longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com For instance, the proton at position 4 would show HMBC correlations to the carbons at positions 2, 3, and the adjacent bridgehead carbon, which is critical for confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, rather than through bonds. wikipedia.orgyoutube.com It can be used to confirm spatial relationships, for example, between the proton at position 4 and protons on the adjacent unsubstituted ring, helping to define the molecule's conformation.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

ExperimentCorrelating NucleiInformation Gained
COSY ¹H ↔ ¹H (through 2-3 bonds)Connectivity of protons on the unsubstituted ring.
HSQC ¹H ↔ ¹³C (through 1 bond)Links each proton to its directly attached carbon.
HMBC ¹H ↔ ¹³C (through 2-3 bonds)Assigns quaternary carbons (e.g., C-1, C-2, C-3) via long-range proton couplings.
NOESY ¹H ↔ ¹H (through space)Confirms spatial proximity of protons, aiding in conformational analysis.

Halogen Quadrupole Coupling Effects on NMR Spectra

Both chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) isotopes are quadrupolar nuclei, meaning they have a nuclear spin quantum number greater than 1/2. daneshyari.comlibretexts.org This property gives them an electric quadrupole moment, which interacts with local electric field gradients. This interaction provides a very efficient mechanism for nuclear relaxation.

The primary consequence of this rapid quadrupolar relaxation on the ¹³C NMR spectrum is significant line broadening for the carbon atoms directly bonded to the halogen atoms (C-1, C-2, and C-3). libretexts.orgdu.ac.in This broadening can be so extensive that the signals for these carbons may be of very low intensity or even completely unobservable in a standard high-resolution spectrum. du.ac.in This phenomenon, while making direct detection difficult, is itself a strong indicator of a carbon atom being directly attached to a chlorine or bromine atom.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.comamericanpharmaceuticalreview.com It is highly effective for identifying functional groups and providing a unique "fingerprint" for the compound. youtube.com

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. The spectrum provides characteristic signals for the functional groups within this compound.

Aromatic C-H Stretch: Sharp bands are expected above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

C-O-C Asymmetric Stretch: A strong, prominent band, typically around 1250-1200 cm⁻¹, is characteristic of the asymmetric stretching of the diaryl ether linkage, a key feature of the oxanthrene core.

C-Halogen Stretch: Vibrations corresponding to the C-Cl and C-Br bonds would appear in the fingerprint region of the spectrum (typically below 800 cm⁻¹). These bands can help confirm the presence of the halogens.

Table 3: Predicted Principal Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretching
1600-1450Aromatic ring C=C stretching
1250-1200Asymmetric C-O-C (diaryl ether) stretching
800-650C-Cl stretching
700-500C-Br stretching

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. youtube.com While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, vibrations that are weak or absent in IR may be strong in Raman, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Breathing Modes: The symmetric stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, typically produce strong and sharp signals in the Raman spectrum.

C-Halogen Bonds: The C-Br and C-Cl stretching vibrations are also Raman active and can provide confirmatory evidence for the halogen substituents. The presence of multiple rotamers or conformers in solution can sometimes be detected by the appearance of extra bands in the vibrational spectra compared to the solid-state spectrum. rsc.org

Table 4: Predicted Principal Raman Shifts

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretching
1610-1570Aromatic ring C=C stretching
~1000Symmetric aromatic ring breathing mode
800-650C-Cl stretching
700-500C-Br stretching

Advanced Spectroscopic and Crystallographic Analysis of this compound

Detailed research and analysis of the specific chemical compound "this compound" have not yielded sufficient data within publicly available scientific literature to provide a comprehensive overview of its advanced spectroscopic and structural characteristics. While general principles of the analytical techniques mentioned in the requested outline are well-established, their specific application and the resulting data for this particular compound are not documented in the searched resources.

Techniques such as high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), Ultraviolet-Visible (UV-Vis) spectroscopy, fluorescence studies, and advanced X-ray diffraction are crucial in modern chemical analysis for the elucidation of molecular structure and properties. HRMS would be instrumental in confirming the precise molecular formula of this compound by providing a highly accurate mass-to-charge ratio. Subsequently, MS/MS studies would offer insights into its structural framework by analyzing its fragmentation patterns.

The electronic structure and photophysical properties could be investigated using UV-Vis spectroscopy and fluorescence studies, which provide information on the absorption and emission of light by the molecule. For the definitive determination of its solid-state structure, single-crystal X-ray diffraction is the gold standard, capable of revealing the precise three-dimensional arrangement of atoms. Furthermore, powder X-ray diffraction would be employed to study any potential polymorphic forms of the compound.

Despite the importance of these analytical methods, specific experimental data, research findings, and data tables for this compound are not available in the current body of scientific literature searched. Further empirical research would be required to generate the specific data needed to populate the requested detailed analysis.

Computational and Theoretical Investigations of 2,3 Dibromo 1 Chlorooxanthrene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools for predicting the electronic structure and various molecular properties of chemical compounds. These methods would provide fundamental insights into the behavior of 2,3-Dibromo-1-chlorooxanthrene.

Density Functional Theory (DFT) and Ab Initio Methods

To investigate the electronic properties of this compound, researchers would typically employ Density Functional Theory (DFT) and ab initio quantum mechanical methods. DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry and calculate electronic properties. Ab initio methods, like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), could also be utilized for comparison and validation of the DFT results.

A hypothetical data table for the optimized geometrical parameters of this compound, as would be obtained from such calculations, is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°)
C1-Cl Bond Length Data not available
C2-Br Bond Length Data not available
C3-Br Bond Length Data not available
C-O Bond Lengths Data not available
C-C Bond Lengths (Aromatic) Data not available
Cl-C1-C2 Bond Angle Data not available
Br-C2-C3 Bond Angle Data not available
C-O-C Bond Angle Data not available
Oxanthrene Ring Puckering Dihedral Data not available

Note: The values in this table are placeholders and would be determined by quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap would suggest that this compound is more likely to be reactive and exhibit interesting electronic properties. The spatial distribution of the HOMO and LUMO would indicate the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

Property Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Energy Gap (ΔE) Data not available

Note: These values are hypothetical and would be calculated using methods like DFT.

Charge Distribution and Electrostatic Potential Mapping

Analysis of the charge distribution and the molecular electrostatic potential (MEP) would reveal the electrophilic and nucleophilic sites within this compound. The MEP map provides a visual representation of the charge distribution, with red regions indicating areas of high electron density (electronegative) and blue regions indicating areas of low electron density (electropositive).

For this compound, one would expect the regions around the electronegative chlorine, bromine, and oxygen atoms to be electron-rich (red), while the hydrogen atoms and parts of the carbon framework would be relatively electron-poor (blue). This information is vital for predicting how the molecule would interact with other chemical species.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis would explore the different spatial arrangements of the atoms in this compound and their relative energies.

Exploration of Stable Conformations and Energy Barriers

The central oxanthrene ring is not planar and can exist in different conformations, such as boat or chair forms. The presence of bulky halogen substituents would significantly influence the preferred conformation. Computational methods would be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles. This would identify the most stable conformers (energy minima) and the transition states that connect them.

The relative energies of these conformers would determine their population at a given temperature. The energy barriers between them would dictate the rate of interconversion.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

Conformer Relative Energy (kcal/mol)
Conformer A (e.g., Di-equatorial Halogens) Data not available
Conformer B (e.g., Di-axial Halogens) Data not available
Conformer C (e.g., Axial-Equatorial Halogens) Data not available

Note: The relative energies are hypothetical and would be determined through conformational analysis.

Dynamic Behavior and Interconversion Pathways

Understanding the dynamic behavior of this compound would involve studying the pathways of interconversion between its stable conformations. This can be visualized by plotting the potential energy surface. The transition states connecting the conformers would be located, and the energy barriers for these transformations would be calculated.

Molecular dynamics (MD) simulations could also be employed to simulate the motion of the molecule over time, providing insights into its flexibility and the accessibility of different conformational states under various conditions.

Reaction Mechanism Modeling

The study of reaction mechanisms through computational chemistry provides profound insights into the transformation of molecules. For halogenated xanthrene derivatives, understanding these pathways is crucial for predicting reactivity and designing novel synthetic routes.

The exploration of a chemical reaction's potential energy surface is fundamental to understanding its mechanism. Transition states, the highest energy points along the reaction coordinate, are located and characterized using quantum mechanical methods like Density Functional Theory (DFT). vub.be The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate.

For a hypothetical reaction involving a halogenated xanthrene, such as electrophilic aromatic substitution, computational chemists would model the interaction with the electrophile. The geometry of the transition state, where the new bond is partially formed and existing bonds are partially broken, would be optimized. The calculated activation energy would indicate the feasibility of the reaction under specific conditions. For instance, comparing the activation energies for substitution at different positions on the xanthrene ring would reveal the regioselectivity of the reaction.

Table 1: Hypothetical Activation Energies for Electrophilic Bromination of a Dihalo-monochloro-xanthrene

Reaction PathwayActivation Energy (kcal/mol)
Bromination at C418.5
Bromination at C622.1
Bromination at C720.8

This table presents hypothetical data for illustrative purposes.

While transition state theory provides a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govnih.govebsco.com By solving Newton's equations of motion for all atoms in the system, MD simulations can trace the trajectory of a reaction over time, revealing the intricate dance of atoms as they rearrange to form products. nih.govnih.govebsco.com

In the context of a halogenated xanthrene, MD simulations could be used to study the conformational changes that precede or follow a reaction. mdpi.com For example, the simulations could illustrate how the solvent shell reorganizes around the molecule as it approaches the transition state. Furthermore, MD can help identify short-lived intermediates that may not be detectable experimentally. These simulations provide a deeper understanding of the reaction dynamics and the role of the environment in influencing the reaction pathway. mdpi.comsemanticscholar.org

Spectroscopic Property Prediction from Theoretical Models

Computational models are invaluable for predicting and interpreting spectroscopic data. These predictions can aid in the identification and characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical methods can accurately predict the ¹³C and ¹H NMR chemical shifts of a molecule. d-nb.infonih.govarxiv.org These calculations are typically performed using DFT, often in conjunction with a method to account for solvent effects. d-nb.infonih.gov The predicted chemical shifts can then be compared with experimental data to confirm the structure of a compound. researchgate.net

For a halogenated xanthrene, theoretical NMR predictions would be essential for assigning the signals in its complex spectrum. The electron-withdrawing effects of the halogen atoms would significantly influence the chemical shifts of the nearby carbon and hydrogen atoms.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for a Halogenated Xanthrene Derivative

Carbon AtomPredicted Chemical Shift (ppm)
C1115.2
C2128.9
C3125.4
C4122.8
C4a150.1
C5a148.9
C6120.5
C7123.6
C8118.9
C9130.2
C9a121.7
C10a152.3

This table presents hypothetical data for illustrative purposes.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint." americanpharmaceuticalreview.comresearchgate.net Computational methods can calculate the frequencies and intensities of these vibrations, generating a theoretical spectrum that can be compared with experimental results. arxiv.orgscm.com This comparison is crucial for assigning the observed spectral bands to specific molecular motions, such as stretching and bending of bonds. americanpharmaceuticalreview.comnih.gov

For a halogenated xanthrene, the simulated IR and Raman spectra would show characteristic bands for the C-Br, C-Cl, and C-O-C stretching and bending vibrations. These theoretical predictions would be instrumental in interpreting the experimental spectra and confirming the presence of these functional groups.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a widely used method for predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov These calculations can help to understand the electronic structure of a molecule and how it is affected by substituents.

In the case of a halogenated xanthrene, the position of the halogen atoms would influence the energy levels of the molecular orbitals, leading to shifts in the UV-Vis absorption spectrum. Theoretical predictions could explain these shifts and provide insights into the nature of the electronic transitions.

Table 3: Hypothetical Predicted UV-Vis Absorption for a Halogenated Xanthrene Derivative

TransitionWavelength (nm)Oscillator Strength
S₀ → S₁3850.25
S₀ → S₂3520.18
S₀ → S₃3100.45

This table presents hypothetical data for illustrative purposes.

Advanced Research Applications of 2,3 Dibromo 1 Chlorooxanthrene in Materials Science and Chemical Biology

Applications in Organic Electronics and Optoelectronic Devices

Halogenated polycyclic aromatic hydrocarbons (PAHs), a category that includes oxanthrene derivatives, are under investigation for their potential in various electronic and optoelectronic devices due to their anticipated high thermal stability and fluorescence capabilities. acs.org The introduction of halogens can significantly influence the electronic energy levels and charge transport properties of the parent molecule.

Integration into Organic Light-Emitting Diodes (OLEDs)

While no specific studies detail the integration of 2,3-Dibromo-1-chlorooxanthrene into OLEDs, halogenated organic molecules are often explored as components in these devices. acs.org The strategic placement of halogen atoms can affect the frontier molecular orbital energies (HOMO and LUMO), which in turn can influence the injection and transport of charge carriers, as well as the emission color and efficiency of the device. It is theorized that compounds like this compound could serve as hosts for phosphorescent emitters or as electron-transporting materials, leveraging the electron-withdrawing nature of the halogen substituents.

Role in Photovoltaic Devices

Similarly, in the realm of organic photovoltaics, halogenated compounds are investigated for their potential to enhance device performance. acs.org The properties of this compound, though not empirically detailed, could theoretically contribute to the efficiency of organic solar cells. The halogen atoms can impact the absorption spectrum, energy level alignment with other materials in the active layer, and the morphology of the bulk heterojunction, all of which are critical factors in determining the power conversion efficiency of a photovoltaic device.

Development of Novel Organic Semiconductors and Conductors

The development of new organic semiconductors is a cornerstone of next-generation electronics. The halogenation pattern in this compound could impart semiconducting properties. The presence of bromine and chlorine atoms is known to influence the intermolecular interactions, potentially promoting ordered packing in the solid state, which is crucial for efficient charge transport. Research into related halogenated dibenzo-p-dioxins indicates that the number and position of halogen atoms significantly affect their electronic properties, including electron affinity.

Advanced Materials Science Incorporations

The functionalization of materials through the incorporation of specialized organic molecules is a key strategy in materials science. Halogenated oxanthrenes present a potential avenue for creating materials with novel characteristics.

Polymer Synthesis and Functional Material Design

While there is no direct evidence of this compound being used in polymer synthesis, its structure suggests it could be a monomer or a functional additive in the creation of new polymers. The bromine and chlorine atoms could serve as reactive sites for polymerization reactions or for grafting onto other polymer backbones, thereby imparting the electronic and optical properties of the oxanthrene core to the resulting macromolecule.

Tunable Optical and Electronic Responses through Halogenation

A key advantage of using halogenated compounds in materials science is the ability to fine-tune their properties. The specific combination and positioning of bromine and chlorine in this compound would result in a unique electronic and steric profile. It is well-established that varying the halogen substituents on an aromatic core allows for the systematic modification of its optical and electronic responses, such as absorption and emission wavelengths, and charge carrier mobilities. This "tuning" is a powerful tool for designing materials with specific functionalities for targeted applications.

Fundamental Chemical Biology Research (Molecular Interaction Focus)

Investigating DNA Binding and Intercalation Mechanisms at a Molecular Level

No research findings are available for this topic.

Probe Development for Biomolecular Interactions

No research findings are available for this topic.

Catalysis and Reagent Development

No research findings are available for this topic.

Environmental Chemical Fate and Transformation Pathways of Halogenated Oxanthrenes

Formation Mechanisms of Halogenated Polycyclic Aromatic Hydrocarbons

Halogenated polycyclic aromatic hydrocarbons (HPAHs), including brominated and chlorinated oxanthrenes, are not typically produced intentionally but are formed as unintentional byproducts of various industrial and natural processes.

Environmental Pathways Leading to Brominated and Chlorinated Oxanthrenes

Brominated and chlorinated oxanthrenes, along with other mixed halogenated aromatic compounds, can form during thermal processes such as waste incineration when both bromine and chlorine sources are present. greenpeace.toiaeg.com The formation of these mixed halogenated dioxins and furans can occur through precursor pathways, involving the condensation of halogenated phenols, or through de novo synthesis from elemental carbon, hydrogen, oxygen, and halogens on catalytic surfaces like copper. nih.govmst.dk

The relative amounts of bromine and chlorine in the fuel source and the combustion conditions influence the types and quantities of halogenated compounds formed. food.gov.uk For instance, the incineration of waste containing brominated flame retardants can lead to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), as well as mixed bromo-chloro congeners. greenpeace.tosemanticscholar.org Studies have shown that the co-combustion of various brominated flame retardants with municipal solid waste can serve as a source of bromine for the formation of mixed dioxins/furans. greenpeace.to Lower temperature combustion, such as in open burning, tends to favor the formation of congeners with a higher bromine-to-chlorine ratio. greenpeace.to

Comparative Studies with Other Polyhalogenated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs, PBCDD/Fs)

The formation mechanisms of halogenated oxanthrenes are closely related to those of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). There are a vast number of possible congeners for mixed halogenated compounds, with 1,550 for mixed bromo-chloro dibenzo-p-dioxins (PXDDs) and 3,050 for mixed bromo-chloro dibenzofurans (PXDFs). mst.dkfood.gov.uk

Research on the formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) from the condensation of 2-chlorophenoxy and 2-bromophenoxy radicals has shown that keto-ether structures act as direct intermediates. nih.gov These mechanisms are generally insensitive to the position of halogen substitution on the precursor phenol (B47542) rings, suggesting that similar pathways apply to the formation of more highly halogenated compounds. nih.gov In many environmental samples, the levels of mixed halogenated dioxins are currently lower than their purely chlorinated or brominated counterparts. greenpeace.to However, in specific industrial settings like metallurgical industries, emissions of PBDD/Fs and mixed bromo-chloro dioxins/furans (PBCDD/Fs) can be similar to or even higher than those of PCDD/Fs. iaeg.compops.int

Biotic Degradation Processes

Microorganisms play a crucial role in the breakdown of persistent organic pollutants, including halogenated aromatic compounds. nih.gov

A variety of bacteria have been identified that can degrade halogenated aromatic hydrocarbons. scirp.orgoup.comnih.govoup.com The primary enzymes involved in the initial stages of degradation are often dioxygenases, which catalyze the incorporation of two oxygen atoms into the aromatic ring, leading to ring cleavage. tandfonline.comresearchgate.net This initial attack often occurs at a carbon atom adjacent to an ether bond. tandfonline.com

The degradation of complex mixtures of aromatic and chloroaliphatic hydrocarbons has been studied in various bacterial strains. oup.comoup.com Some bacteria can utilize these compounds as their sole source of carbon and energy. nih.gov The degradation of polycyclic aromatic hydrocarbons (PAHs) can be carried out by both bacteria and fungi. researchgate.netscielo.org.mx Fungi, in particular, may be more effective at degrading higher molecular weight PAHs. scielo.org.mx In some cases, the degradation of a PAH by a fungus can produce metabolites that are more readily broken down by bacteria. frontiersin.org

While specific studies on the biotic degradation of 2,3-Dibromo-1-chlorooxanthrene are not available, the known metabolic pathways for other halogenated dibenzo-p-dioxins and dibenzofurans suggest that microorganisms capable of degrading these related structures could potentially transform it as well. tandfonline.comresearchgate.net The presence of both bromine and chlorine atoms may influence the susceptibility of the molecule to microbial attack. Theoretically, all toxic congeners that have an unsubstituted carbon atom next to an ether bridge are susceptible to biocatalysis. tandfonline.com

Interactive Data Table: Factors Influencing Degradation of Halogenated Aromatic Hydrocarbons

Degradation PathwayInfluencing FactorsEffect on Degradation RateRelevant Compounds
Photochemical Degradation Light IntensityIncreasesHalogenated PAHs copernicus.org
TemperatureIncreasesHalogenated PAHs copernicus.org
HumidityPeaks at moderate levelsHalogenated PAHs copernicus.org
Halogen TypeBrominated > ChlorinatedHalogenated PAHs copernicus.orgcopernicus.org
Hydrolysis pHCan be acid or base catalyzedHalogenated Aromatic Compounds google.comviu.ca
TemperatureIncreasesHalogenated Aromatic Compounds google.com
Catalysts (e.g., copper)IncreasesHalogenated Aromatic Compounds google.com
Biotic Degradation Microbial SpeciesVariesPAHs, Halogenated Dioxins tandfonline.comresearchgate.net
Oxygen AvailabilityAerobic pathways often fasterPAHs frontiersin.org
Presence of other compoundsCan inhibit or enhanceAromatic Hydrocarbons oup.com
BioavailabilityIncreases with solubilityDioxins tandfonline.com

Microbial Degradation Studies and Metabolite Identification

Microbial degradation is a key process in the natural attenuation of halogenated organic compounds. nih.gov Bacteria, in particular, have demonstrated the ability to break down these complex molecules.

Bacterial Degradation Mechanisms:

Studies on chlorinated and brominated dibenzo-p-dioxins and dibenzofurans have revealed that certain bacterial strains can initiate the degradation process. tandfonline.comresearchgate.netuth.gr Genera such as Pseudomonas, Terrabacter, and Sphingomonas have been identified as capable of degrading these compounds. uth.grnih.gov The primary enzymatic attack is often carried out by angular dioxygenases . tandfonline.comuth.grnih.gov These enzymes catalyze the insertion of two oxygen atoms at a carbon atom adjacent to the ether bridge and a neighboring carbon, leading to the cleavage of the otherwise stable ether bond. tandfonline.com This initial step is crucial for the subsequent breakdown of the molecule.

The degradation of halogenated dioxin-like compounds can occur under both aerobic and anaerobic conditions. Aerobic degradation typically involves the aforementioned dioxygenase-catalyzed ring opening. uth.gr Anaerobic degradation, on the other hand, often begins with reductive dehalogenation , where halogen atoms are removed from the aromatic rings. researchgate.net This process tends to make the molecule less toxic and more susceptible to subsequent aerobic degradation.

Identified Metabolites:

The microbial degradation of chlorinated dibenzo-p-dioxins and dibenzofurans has been shown to produce several intermediate metabolites. For instance, the degradation of 2-chlorodibenzo-p-dioxin (B167031) can yield 5-chlorosalicylic acid . nih.gov Similarly, the breakdown of other chlorinated congeners can lead to the formation of various chlorocatechols . nih.gov The initial dioxygenation often occurs on the aromatic ring that is not substituted with halogens. nih.gov

Based on these findings, the microbial degradation of this compound would likely proceed through an initial angular dioxygenation, followed by further enzymatic reactions, potentially leading to the formation of brominated and chlorinated salicylic (B10762653) acids and catechols.

Table 1: Potential Microbial Degradation Pathways and Metabolites of Halogenated Oxanthrenes

Degradation StepEnzyme ClassPotential Intermediate/Metabolite of this compound
Initial AttackAngular DioxygenaseDihydrodiol derivative
Ring CleavageHydrolaseBrominated and chlorinated trihydroxy-diphenyl ether derivatives
Further DegradationVariousBrominated and chlorinated salicylic acids, Brominated and chlorinated catechols

Persistence and Biodegradation Potential in Environmental Matrices

The persistence of halogenated oxanthrenes in the environment is a significant concern. Their chemical structure, characterized by stable aromatic rings and carbon-halogen bonds, contributes to their resistance to degradation. mdpi.com

Factors Influencing Persistence:

The degree of halogenation is a key factor determining the persistence of these compounds. Generally, higher numbers of halogen substituents lead to greater resistance to microbial attack. epa.gov The positions of the halogen atoms on the aromatic rings also influence the rate of degradation.

Environmental conditions play a crucial role in the biodegradation potential of halogenated oxanthrenes. The presence of a suitable microbial community capable of producing the necessary degradative enzymes is essential. nih.govfrontiersin.org Other factors such as temperature, pH, and the availability of other organic carbon sources can also impact the rate of degradation. researchgate.net

Biodegradation in Soil and Water:

In soil and sediment, both aerobic and anaerobic degradation processes can occur. uth.grresearchgate.net Under anaerobic conditions, reductive dehalogenation can be a significant pathway for the initial transformation of highly halogenated oxanthrenes. researchgate.net In aquatic environments, the low water solubility of these compounds means they are likely to partition to sediment and suspended organic matter. Their degradation in water is therefore closely linked to the microbial activity in these matrices.

While complete mineralization of highly halogenated oxanthrenes is a slow process, studies on related compounds have shown that significant degradation can be achieved under optimized laboratory conditions. tandfonline.com However, in the natural environment, their persistence is expected to be high.

Table 2: Factors Affecting the Persistence of Halogenated Oxanthrenes

FactorInfluence on Persistence
Degree of HalogenationHigher halogenation generally increases persistence.
Position of HalogensCan affect the accessibility of the molecule to microbial enzymes.
Microbial CommunityPresence of specific degrading bacteria is crucial for breakdown.
Environmental ConditionsTemperature, pH, and nutrient availability can enhance or inhibit degradation.
BioavailabilityLow water solubility can limit the access of microorganisms to the compound.

Analytical Methodologies for Environmental Monitoring of Chemical Presence

The detection and quantification of halogenated oxanthrenes in environmental samples require sophisticated analytical techniques due to their low concentrations and the complexity of environmental matrices.

Primary Analytical Techniques:

The most widely used and effective method for the analysis of halogenated organic compounds, including those structurally similar to this compound, is gas chromatography (GC) coupled with mass spectrometry (MS) . nih.govresearchgate.netnih.govcdc.gov

Gas Chromatography (GC): This technique separates the different compounds in a mixture based on their volatility and interaction with a stationary phase in a capillary column. chromatographyonline.com

Mass Spectrometry (MS): This detector ionizes the separated compounds and measures the mass-to-charge ratio of the resulting ions, allowing for their identification and quantification. High-resolution mass spectrometry (HRMS) is often preferred for its ability to provide highly accurate mass measurements, which aids in the unambiguous identification of target compounds. chromatographyonline.comresearchgate.net

Sample Preparation:

Before instrumental analysis, environmental samples such as soil, sediment, and water must undergo a rigorous preparation process. This typically involves:

Extraction: The target compounds are extracted from the sample matrix using an appropriate solvent.

Clean-up: The extract is then purified to remove interfering compounds that could affect the analytical results. This is often achieved using techniques like column chromatography with adsorbents such as silica (B1680970), alumina, or carbon. chromatographyonline.com

Specific Detection Methods:

For halogenated compounds, specific MS detection modes can be employed to enhance selectivity and sensitivity. For example, selected ion monitoring (SIM) can be used to target specific ions characteristic of the analytes of interest. researchgate.net The isotopic patterns of chlorine and bromine (both have two stable isotopes) provide a unique signature in the mass spectrum that can be used to confirm the presence of these elements in a molecule. acs.org

Table 3: Analytical Methods for Halogenated Oxanthrenes

Analytical StepTechniquePurpose
Sample ExtractionSolvent ExtractionIsolate the target compounds from the environmental matrix.
Sample Clean-upColumn ChromatographyRemove interfering substances from the extract.
SeparationGas Chromatography (GC)Separate the individual compounds in the mixture.
Detection & QuantificationMass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS)Identify and measure the concentration of the target compounds.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The creation of polyhalogenated aromatic compounds often involves harsh conditions and the use of hazardous reagents. rsc.org A primary challenge for 2,3-Dibromo-1-chlorooxanthrene is the development of synthetic pathways that are not only efficient but also environmentally benign. Future research should focus on "green chemistry" approaches to its synthesis. ugent.be This could involve exploring catalytic methods that minimize waste and avoid the use of toxic solvents. rsc.orgnih.gov For instance, enzymatic halogenation, which offers high regio- and stereo-selectivity, presents a tempting alternative to traditional chemical methods that may require expensive and toxic catalysts like palladium or elemental halogens. nih.gov Methodologies such as microwave-assisted heterogeneous catalysis could also provide sustainable synthetic routes. nih.gov A significant challenge lies in achieving the precise regioselectivity required for the 1-chloro-2,3-dibromo substitution pattern on the oxanthrene core, which may necessitate multi-step syntheses involving protecting groups or highly specific catalytic systems.

Exploration of Novel Reactivity and Functionalization Pathways

The reactivity of this compound is dictated by the electronic properties of the oxanthrene core and the nature of the three carbon-halogen bonds. The differential reactivity between C-Cl and C-Br bonds is a key area for exploration. Generally, carbon-iodine bonds are the weakest and most reactive, followed by bromine, chlorine, and then fluorine, which forms a very strong and unreactive bond with carbon. youtube.com This hierarchy suggests that the bromine atoms in this compound would be more susceptible to substitution or coupling reactions than the chlorine atom.

Future research could investigate selective functionalization through reactions such as:

Cross-coupling reactions: Palladium- or copper-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be used to selectively replace the bromine atoms, introducing new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr): The electron-withdrawing nature of the halogens and the heterocyclic oxygen atoms may activate the aromatic rings towards SNAr, allowing for the introduction of various functional groups.

Halogen dance reactions: This type of reaction, involving the migration of a halogen atom, could potentially be used to isomerize this compound to other substitution patterns, further expanding its chemical diversity. ugent.beexlibrisgroup.com

A significant challenge will be to control the selectivity of these reactions, targeting one specific halogen atom in the presence of the others to build molecular complexity in a controlled manner.

Deeper Understanding of Structure-Property Relationships through Advanced Computational Models

Computational chemistry offers a powerful, cost-effective tool for predicting the properties of molecules before undertaking extensive laboratory synthesis. mdpi.com For this compound, advanced computational models like Density Functional Theory (DFT) could be employed to understand the relationships between its specific halogenation pattern and its electronic, optical, and physical properties.

Key areas for computational investigation include:

Molecular Geometry and Electronic Structure: Calculating the optimal geometry, bond lengths, bond angles, and the distribution of electron density.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in experimental characterization.

Reactivity Indices: Modeling parameters such as electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic and nucleophilic attack.

Intermolecular Interactions: Simulating how molecules of this compound might pack in a solid state and their potential for forming aggregates, which is crucial for material applications.

These theoretical studies can provide accurate initial testing that is less expensive and more efficient than direct experiments, guiding synthetic efforts toward derivatives with desired characteristics. mdpi.com

Design of Next-Generation Materials with Tunable Properties

Halogenated aromatic compounds are foundational components in many advanced materials, including organic electronics, polymers, and flame retardants. The unique electronic and steric properties imparted by the bromine and chlorine atoms on the oxanthrene scaffold could be leveraged to create novel materials. The oxanthrene core is related to dibenzo-p-dioxins, compounds known for their specific electronic properties and environmental persistence. nih.gov

Future research could target the synthesis of polymers incorporating the this compound unit. The halogen atoms provide reactive handles for polymerization reactions, potentially leading to donor-acceptor type conjugated polymers with interesting photophysical properties. rsc.org The high halogen content also suggests potential applications as flame-retardant additives, where the mechanism of action could be studied and optimized. A significant challenge is to balance the desired material properties with potential environmental and toxicological concerns, as polyhalogenated aromatic compounds are often persistent organic pollutants. nih.gov

Comprehensive Mechanistic Understanding of Environmental Transformations

The environmental fate of halogenated heterocyclic compounds is of significant concern due to their potential toxicity and persistence. ugent.beexlibrisgroup.com Compounds structurally related to this compound, such as polychlorinated and polybrominated dibenzo-p-dioxins, are known persistent organic pollutants (POPs). nih.govnih.gov It is therefore crucial to understand the potential environmental transformations of this molecule.

Future research should focus on:

Abiotic Degradation: Studying its stability and degradation pathways under various environmental conditions (e.g., photolysis by sunlight, hydrolysis).

Biotic Degradation: Investigating its susceptibility to microbial degradation. Understanding the metabolic pathways used by bacteria or fungi to break down such compounds is essential for developing bioremediation strategies.

Toxicity Mechanisms: Exploring its potential to interact with biological systems, such as the aryl hydrocarbon receptor (AhR), which mediates the toxicity of dioxin-like compounds.

A major challenge is the analytical detection and tracking of these compounds and their degradation products in complex environmental matrices at very low concentrations.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The functionalized heterocyclic structure of this compound opens doors for interdisciplinary research.

Chemical Biology: The reactive halogen atoms could be used to attach the oxanthrene core to biomolecules, creating probes to study biological processes. For example, oxazine derivatives, which share a similar heterocyclic core, have been investigated as hypoxia-targeted compounds for cancer therapy. nih.gov The oxanthrene scaffold could be explored for similar applications, using its halogens as points for bioconjugation or further functionalization.

Material Science: As mentioned, the compound could serve as a monomer or building block for functional polymers. The interplay between the heterocyclic core and the heavy halogen atoms could lead to materials with unique optical, electronic, or self-assembly properties. Exploring dynamic covalent chemistry, where reversible bond formation allows for the synthesis of complex, self-correcting materials, could be a fruitful avenue. researchgate.net

The primary challenge in these interdisciplinary fields is bridging the gap between synthetic chemistry and applied sciences, requiring collaboration to design and test molecules for specific functions in complex biological or material systems.

Q & A

Basic: What are the recommended synthetic routes for 2,3-Dibromo-1-chlorooxanthrene, and how can regioselectivity be controlled?

Answer:
Synthesis typically involves sequential halogenation of oxanthrene derivatives. Bromination is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to direct substitution to the 2- and 3-positions. Chlorination at the 1-position can be performed using Cl₂ gas or SO₂Cl₂ under controlled temperatures (40–60°C) to avoid over-halogenation. Regioselectivity is influenced by steric and electronic effects; substituent directing groups or protecting strategies (e.g., temporary blocking of reactive sites) may be employed. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved via column chromatography using silica gel .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substitution patterns and purity. Compare chemical shifts with structurally similar chlorinated dioxins (e.g., 2,3,7,8-Tetrachlorooxanthrene) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or electron ionization (EI-MS) validates molecular weight and halogen isotope patterns. Cross-reference with NIST Standard Reference Database 69 for spectral matching .
  • X-ray Crystallography: Single-crystal diffraction using SHELXL software refines bond lengths and angles, critical for confirming regiochemistry .

Advanced: How can contradictions in reported spectroscopic data for this compound be resolved?

Answer:
Discrepancies may arise from solvent effects, impurities, or instrumental calibration. To resolve:

Cross-validation: Use multiple techniques (e.g., NMR, IR, Raman) and compare with computational predictions (DFT calculations for vibrational modes).

Standardization: Calibrate instruments using certified reference materials (e.g., NIST-traceable standards) .

Statistical analysis: Apply principal component analysis (PCA) to identify outlier datasets and assess data quality .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA software) can model reaction pathways. Key steps:

Electrostatic potential mapping identifies electrophilic sites (e.g., carbon adjacent to halogens).

Frontier orbital analysis (HOMO-LUMO gaps) predicts susceptibility to nucleophilic attack.

Transition state optimization reveals energy barriers for substitution at specific positions. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) is critical .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for weighing and reactions .
  • Emergency measures: In case of skin contact, wash immediately with soap and water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
  • Waste disposal: Halogenated waste must be segregated and treated via incineration with scrubbing to prevent dioxin formation .

Advanced: How to design environmental degradation studies for this compound?

Answer:

  • Experimental setup: Expose the compound to UV light, varying pH (3–10), and microbial consortia (e.g., Sphingomonas spp. known for dioxin degradation).
  • Analytical methods: Use HPLC-MS/MS to quantify degradation products (e.g., dehalogenated intermediates).
  • Reference frameworks: Follow OECD Test Guideline 307 for soil persistence studies. Compare degradation kinetics with structurally related chlorinated dioxins (e.g., 2,3,7,8-TCDD) .

Advanced: How does steric hindrance influence the crystal packing of this compound?

Answer:

  • Crystallographic analysis: Use SHELXL to refine unit cell parameters. Bulky bromine atoms at 2- and 3-positions create steric clashes, leading to non-planar molecular conformations.
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., halogen bonding between Br and Cl atoms). Compare packing coefficients with smaller analogs (e.g., 2-Chlorooxanthrene) .

Basic: What are the challenges in scaling up the synthesis of this compound for research applications?

Answer:

  • Reaction control: Exothermic halogenation requires precise temperature control (jacketed reactors with cooling systems).
  • Purification: Scale-up of column chromatography is impractical; switch to recrystallization using ethanol/water mixtures or vacuum distillation.
  • Yield optimization: Use design of experiments (DoE) to test variables (catalyst loading, solvent ratios) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.